The compound 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It belongs to the benzodiazepine class, which is renowned for its diverse biological activities, including anxiolytic, sedative, and anticonvulsant effects. The molecular formula of this compound is , and it features a unique combination of a benzodiazepine core structure with a thioether and an acetamide functional group.
This compound is referenced in various chemical databases and literature, including BenchChem and PubChem, which provide insights into its structure, synthesis methods, and potential applications in drug development. The molecular weight is approximately 394.88 g/mol, indicating its relatively large size compared to simpler organic compounds.
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is classified under several categories:
The synthesis of 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide can be approached through several methods typical for benzodiazepine derivatives. One proposed synthesis route involves the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of a base to form the diazepine core. Subsequent steps may include:
These steps highlight the complexity involved in synthesizing this compound and underscore the need for careful control of reaction conditions to ensure high yields and purity.
The molecular structure of 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 394.88 g/mol |
InChI | InChI=1S/C20H22N4O3S |
SMILES | CCOC(=O)N(C1=CC=CC=C1OC)C(=S)N(C2=CC=CC=N2) |
The chemical reactivity of 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide can be analyzed through its potential interactions with biological targets:
These reactions are crucial for understanding how this compound might behave in biological systems or during synthetic processes.
Research indicates that similar compounds have shown significant activity against various cancer cell lines and may possess neuroprotective properties.
The physical properties of 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in DMSO |
The potential applications of 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide are extensive due to its structural characteristics:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1